NBDHEX

Beschreibung

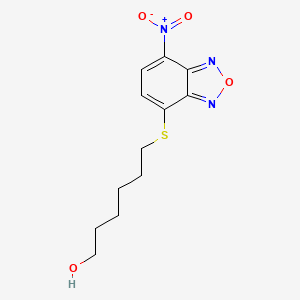

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]hexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S/c16-7-3-1-2-4-8-20-10-6-5-9(15(17)18)11-12(10)14-19-13-11/h5-6,16H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXYYAZGELLKDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)SCCCCCCO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NBDHEX Mechanism of Action in Cancer Cells: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Central Point, City – 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol, commonly known as NBDHEX, has emerged as a promising anti-cancer agent with a unique mechanism of action that circumvents common drug resistance pathways. This technical guide provides a comprehensive overview of NBDHEX's molecular interactions, its effects on key signaling cascades in cancer cells, and detailed experimental protocols for its study.

Core Mechanism: Targeting Glutathione S-Transferase P1-1

The primary molecular target of NBDHEX in cancer cells is Glutathione S-Transferase P1-1 (GSTP1-1), an enzyme frequently overexpressed in tumor cells and implicated in multidrug resistance.[1][2] NBDHEX acts as a potent inhibitor of GSTP1-1.[1][3] Its mechanism of inhibition is noteworthy; it functions as a suicide substrate, forming a stable complex with glutathione (GSH) bound to the enzyme's active site.[4] This irreversible inhibition disrupts the normal functions of GSTP1-1.[1]

A critical anti-apoptotic function of GSTP1-1 is its ability to sequester and inhibit key signaling proteins, including c-Jun N-terminal kinase (JNK) and TNF receptor-associated factor 2 (TRAF2).[1][5][6] By binding to GSTP1-1, NBDHEX induces the dissociation of these complexes, thereby liberating and activating JNK and other downstream signaling molecules.[1][5]

Signaling Pathways Activated by NBDHEX

The release of JNK from its inhibitory complex with GSTP1-1 triggers the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] Specifically, NBDHEX treatment leads to the phosphorylation and activation of both JNK and p38 MAPK.[1][5] The activation of these kinases initiates a signaling cascade that culminates in programmed cell death.

Activated JNK and p38 phosphorylate a range of downstream targets, including the transcription factors c-Jun and ATF2.[1] This signaling cascade ultimately leads to caspase-dependent apoptosis and cell cycle arrest in cancer cells.[1][7] In some cellular contexts, NBDHEX has also been observed to induce a necrotic phenotype.[5]

It is important to note that based on the current body of scientific literature, the mechanism of action of NBDHEX does not appear to directly involve the NF-κB signaling pathway. While NF-κB is a critical pathway in cancer development and therapeutic resistance, the primary effects of NBDHEX are mediated through the GSTP1-1/JNK-p38 MAPK axis.

Visualizing the NBDHEX Signaling Pathway

Caption: NBDHEX inhibits GSTP1-1, leading to JNK/p38 activation and apoptosis.

Overcoming Multidrug Resistance

A significant advantage of NBDHEX is its efficacy against multidrug-resistant (MDR) cancer cells.[7] Many cancer cells develop resistance by overexpressing efflux pumps like P-glycoprotein (MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), which actively remove chemotherapeutic drugs from the cell.[8] NBDHEX has been shown to not be a substrate for these pumps, allowing it to accumulate in resistant cells and exert its cytotoxic effects.[5][7]

Furthermore, NBDHEX can re-sensitize drug-resistant cancer cells to conventional chemotherapies. For instance, it has been shown to enhance the efficacy of adriamycin in resistant breast cancer cells and cisplatin in resistant osteosarcoma.[6][8]

Quantitative Data: Cytotoxicity of NBDHEX

The cytotoxic and inhibitory concentrations of NBDHEX have been determined in a variety of cancer cell lines. The following table summarizes key quantitative data from published studies.

| Cell Line | Cancer Type | Assay | Value (µM) | Reference |

| GLC4 | Small Cell Lung Cancer | SRB (LC50) | 1.4 ± 0.2 | [2] |

| K562 | Chronic Myelogenous Leukemia | SRB (LC50) | 1.5 ± 0.1 | [2] |

| HepG2 | Hepatocellular Carcinoma | SRB (LC50) | 2.9 ± 0.3 | [2] |

| MCF-7 | Breast Cancer | CCK-8 (IC50) | > 1.0 (no significant viability loss) | [6] |

| MCF-7/ADR | Adriamycin-Resistant Breast Cancer | CCK-8 (IC50) | > 1.0 (no significant viability loss) | [6] |

| H69 | Small Cell Lung Cancer | Not Specified (LC50) | 2.3 | [3] |

| H69AR | Adriamycin-Resistant Small Cell Lung Cancer | Not Specified (LC50) | 4.5 | [3] |

| 143B | Osteosarcoma | MTT (IC50) | 4.08 | [3] |

| A549 | Lung Carcinoma | MTT (IC50) | 2.88 | [3] |

| HOS | Osteosarcoma | MTT (IC50) | 1.24 | [3] |

| U2OS | Osteosarcoma | MTT (IC50) | Not specified, but effective | [3] |

| GSTP1-1 | (Enzyme Inhibition) | Not Applicable (IC50) | 0.8 | [2] |

Experimental Protocols

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures cell density based on the measurement of cellular protein content.[9]

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.

-

NBDHEX Treatment: Treat cells with varying concentrations of NBDHEX for 48 hours.

-

Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

This assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to an orange formazan product, which is proportional to the number of living cells.[2]

-

Cell Plating: Seed 100 µL of cell suspension (typically 5,000 cells/well) in a 96-well plate and incubate for 24 hours.

-

NBDHEX Treatment: Add 10 µL of NBDHEX at various concentrations to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Detection

This fluorescent stain binds to DNA and is used to visualize nuclear morphology, including the condensed and fragmented nuclei characteristic of apoptotic cells.[7][10]

-

Cell Treatment: Grow cells on coverslips or in culture plates and treat with NBDHEX (e.g., 10 µM) for 24 hours.

-

Staining: Add Hoechst 33342 solution to the culture medium at a final concentration of 1-5 µg/mL.

-

Incubation: Incubate at 37°C for 15-30 minutes, protected from light.

-

Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).

-

Visualization: Observe the cells under a fluorescence microscope using a UV excitation filter. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.

Western Blotting for MAPK Activation

This technique is used to detect the phosphorylation (activation) of JNK and p38.

-

Cell Lysis: Treat cells with NBDHEX for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated JNK (p-JNK), total JNK, phosphorylated p38 (p-p38), and total p38.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing an Experimental Workflow

Caption: A typical workflow for assessing NBDHEX cytotoxicity using the SRB assay.

Conclusion

NBDHEX represents a novel class of anti-cancer compounds that effectively targets GSTP1-1, a key player in cancer cell survival and drug resistance. By disrupting the inhibitory function of GSTP1-1 on the JNK and p38 MAPK pathways, NBDHEX potently induces apoptosis in a wide range of cancer cells, including those resistant to conventional therapies. The detailed mechanisms and protocols presented in this guide offer a solid foundation for further research and development of NBDHEX and related compounds as next-generation cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. bosterbio.com [bosterbio.com]

- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 4. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. NBDHEX re‐sensitizes adriamycin‐resistant breast cancer by inhibiting glutathione S‐transferase pi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. c-Jun N-terminal kinase activation by nitrobenzoxadiazoles leads to late-stage autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - SK [thermofisher.com]

NBDHEX: A Technical Guide to its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-((7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)thio)hexan-1-ol, commonly known as NBDHEX, is a potent small molecule inhibitor of Glutathione S-transferase P1-1 (GSTP1-1).[2][4][5] It has garnered significant attention in the scientific community for its promising anticancer and anti-parasitic activities.[1][2] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological functions of NBDHEX, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Properties

NBDHEX is a derivative of nitrobenzoxadiazole, characterized by a hexanol chain linked via a thioether bond to the 4-position of the 7-nitrobenzo[c][1][2][3]oxadiazole core.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₅N₃O₄S | [5] |

| Molecular Weight | 297.33 g/mol | [4][5] |

| CAS Number | 787634-60-0 | [2][5] |

| Appearance | Powder | [4] |

| Solubility | Soluble in DMSO (125 mg/mL) | [4] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [4] |

Synthesis

The synthesis of NBDHEX is achieved through a nucleophilic aromatic substitution reaction. The process involves the reaction of 4-chloro-7-nitrobenzo[c][1][2][3]oxadiazole with 6-mercaptohexan-1-ol. While the seminal work by Ricci et al. (2005) provides the foundational methodology, a general protocol based on similar syntheses is described below.

Experimental Protocol: Synthesis of NBDHEX

Materials:

-

6-mercaptohexan-1-ol

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve 6-mercaptohexan-1-ol in an aqueous solution of sodium bicarbonate (e.g., 0.5 M).

-

To this solution, add a solution of 4-chloro-7-nitrobenzo[c][1][2][3]oxadiazole in THF dropwise at room temperature with vigorous stirring.

-

Allow the reaction to proceed for a specified time (e.g., 45 minutes) until completion, which can be monitored by thin-layer chromatography.

-

Upon completion, quench the reaction by adding ethyl acetate.

-

Separate the organic phase and wash it with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude NBDHEX using column chromatography on silica gel.

Biological Activity and Mechanism of Action

NBDHEX exhibits potent biological activity, primarily as an inhibitor of Glutathione S-transferase P1-1 (GSTP1-1), an enzyme often overexpressed in cancer cells and associated with drug resistance.[2]

Anticancer Activity

NBDHEX induces apoptosis in various tumor cell lines and can overcome multidrug resistance.[2] Its cytotoxic effects have been demonstrated in small cell lung cancer, breast cancer, and melanoma cell lines.[2]

Anti-parasitic Activity

Recent studies have highlighted the efficacy of NBDHEX against the malaria parasite Plasmodium falciparum. It is active against all blood stages of the parasite and shows a rare gametocidal activity, making it a potential candidate for transmission-blocking therapies.[1]

Mechanism of Action

NBDHEX acts as a suicide inhibitor of GSTs. It forms a stable σ-complex with glutathione (GSH) within the active site of the enzyme, leading to its irreversible inactivation. This inhibition disrupts the anti-apoptotic function of GSTP1-1 by preventing its interaction with key signaling proteins like c-Jun N-terminal kinase (JNK) and TNF receptor-associated factor 2 (TRAF2). The dissociation of these complexes leads to the activation of the JNK signaling pathway and subsequent apoptosis.

Key Experimental Protocols

Cell Viability Assay (CCK-8)

This assay measures cell viability based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases to a colored formazan product.

Procedure:

-

Seed cells in a 96-well plate at a density of 8 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of NBDHEX and incubate for the desired period (e.g., 48 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.[1]

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Procedure:

-

Treat cells with NBDHEX for the desired time.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic.

GSTP1-1 Inhibition Assay

This spectrophotometric assay measures the catalytic activity of GSTP1-1 by monitoring the conjugation of glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (CDNB).

Procedure:

-

Prepare an assay mixture containing 1 mM GSH and 1 mM CDNB in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.5).

-

Add varying concentrations of NBDHEX to the assay mixture.

-

Initiate the reaction by adding a purified GSTP1-1 enzyme.

-

Monitor the increase in absorbance at 340 nm over time at 25°C, which corresponds to the formation of the GS-CDNB conjugate.[4]

-

Calculate the IC₅₀ value of NBDHEX from the dose-response curve.

Conclusion

NBDHEX is a well-characterized inhibitor of GSTP1-1 with significant potential as an anticancer and anti-parasitic agent. Its defined chemical structure, established synthesis route, and well-understood mechanism of action make it a valuable tool for researchers in drug discovery and development. The experimental protocols provided in this guide offer a starting point for further investigation into the multifaceted biological activities of this promising compound.

References

- 1. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases - Mechanism of action of potential anticancer drugs [art.torvergata.it]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. revroum.lew.ro [revroum.lew.ro]

The Role of NBDHEX in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) in the induction of apoptosis. NBDHEX is a promising anti-cancer agent, particularly notable for its efficacy in multidrug-resistant (MDR) tumors. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism of Action: Targeting Glutathione S-Transferase P1-1

NBDHEX functions primarily as a potent inhibitor of glutathione S-transferase P1-1 (GSTP1-1).[1][2] In non-stressed cancer cells, GSTP1-1 sequesters c-Jun N-terminal kinase (JNK), a critical protein in the stress-activated signaling pathway that can lead to apoptosis.[3] By binding to GSTP1-1, NBDHEX disrupts the GSTP1-1/JNK complex, leading to the release and subsequent activation of JNK.[3][4] This event is a primary trigger for the downstream apoptotic cascade.

The action of NBDHEX involves the formation of a spontaneous intermediate σ-complex with glutathione (GSH), which then binds tightly to GSTP1-1. This binding results in the loss of its glutathione-conjugating activity and its ability to form complexes with JNK1 and TNF receptor-associated factor 2 (TRAF2).[2][5]

A key advantage of NBDHEX is its ability to overcome multidrug resistance mediated by P-glycoprotein (P-gp) and MRP1.[3] Kinetic data indicate that NBDHEX has similar membrane permeability in both MDR and sensitive cells, demonstrating that it is not a substrate for these efflux pumps.[1] This allows NBDHEX to accumulate in resistant cancer cells and induce apoptosis where other chemotherapeutic agents fail.

The NBDHEX-Induced Apoptotic Signaling Pathway

The activation of JNK by NBDHEX initiates a caspase-dependent apoptotic pathway, primarily through the intrinsic mitochondrial route.

-

JNK Activation : The dissociation of JNK from GSTP1-1 leads to its phosphorylation and activation.[4][6]

-

Mitochondrial Outer Membrane Permeabilization (MOMP) : Activated JNK signaling leads to the translocation of the pro-apoptotic protein Bax to the mitochondria.[5]

-

Cytochrome c Release : The presence of Bax in the mitochondrial membrane leads to the release of cytochrome c into the cytosol.[5]

-

Apoptosome Formation and Caspase Activation : In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, the initiator caspase in this pathway.[5]

-

Executioner Caspase Activation : Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which is responsible for the morphological changes associated with apoptosis, such as DNA fragmentation and membrane blebbing.[1][5]

Interestingly, in some cell lines, the apoptotic pathway triggered by NBDHEX is also associated with the activation of c-Jun.[3] Furthermore, NBDHEX has been shown to induce a necrotic phenotype in certain parental cancer cell lines, while promoting caspase-dependent apoptosis in their multidrug-resistant variants. This differential effect may be related to the lower expression of the anti-apoptotic protein Bcl-2 in the resistant cells.[3]

Quantitative Data on NBDHEX-Induced Apoptosis

The following tables summarize the cytotoxic and apoptotic effects of NBDHEX on various cancer cell lines.

| Cell Line | Description | NBDHEX LC50 (µM) | Treatment Duration (h) | Reference |

| GLC4 | Small Cell Lung Cancer | 1.4 ± 0.2 | 48 | [7] |

| K562 | Chronic Myelogenous Leukemia | 1.5 ± 0.1 | 48 | [7] |

| HepG2 | Hepatocellular Carcinoma | 2.9 ± 0.3 | 48 | [7] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | Not specified | Not specified | [1] |

| CEM-VBL10 | P-gp overexpressing Leukemia | Lower than CCRF-CEM | Not specified | [1] |

| CEM-VBL100 | P-gp overexpressing Leukemia | Lower than CCRF-CEM | Not specified | [1] |

| H69 | Small Cell Lung Cancer | Not specified | Not specified | [3] |

| H69AR | MRP1 overexpressing SCLC | Not specified | Not specified | [3] |

| MCF-7/ADR | Adriamycin-resistant Breast Cancer | Not specified | Not specified | [8] |

| Cell Line | NBDHEX Concentration (µM) | Parameter Measured | Observation | Reference |

| CCRF-CEM | 2 | Apoptosis & Caspase-3 Activity | Time-dependent increase in both apoptosis and caspase-3 activity. | [5] |

| CEM-VBL10 | 2 | Apoptosis & Caspase-3 Activity | Higher degree of apoptosis and caspase-3 activity compared to CCRF-CEM. | [1][5] |

| CEM-VBL100 | 2 | Apoptosis & Caspase-3 Activity | Higher degree of apoptosis and caspase-3 activity compared to CCRF-CEM. | [1][5] |

| H69AR | 3 | JNK and c-Jun Phosphorylation | Time-dependent increase in phosphorylated JNK and c-Jun. | [4] |

Key Experimental Protocols

Detailed methodologies for assessing NBDHEX-induced apoptosis are provided below.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

Annexin-binding buffer

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with NBDHEX at the desired concentration and for the specified duration. Include an untreated control.

-

Cell Harvesting:

-

Suspension cells: Centrifuge the cell suspension to pellet the cells.

-

Adherent cells: Gently trypsinize the cells, and then add serum-containing medium to inactivate the trypsin. Centrifuge to pellet the cells.

-

-

Washing: Resuspend the cell pellet in cold PBS and centrifuge. Repeat this wash step.

-

Staining: Resuspend the cells in Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

Caspase-3 Activity Assay

This fluorometric assay quantifies the activity of the key executioner caspase.

Materials:

-

Caspase-3 substrate (e.g., Ac-DEVD-AFC)

-

Cell lysis buffer

-

Fluorometric microplate reader

Procedure:

-

Cell Treatment and Harvesting: Treat and harvest cells as described above.

-

Cell Lysis: Resuspend the cell pellet in cell lysis buffer and incubate on ice.

-

Centrifugation: Centrifuge the lysate to pellet cell debris.

-

Assay: Transfer the supernatant (cytosolic extract) to a microplate. Add the caspase-3 substrate to each well.

-

Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths over time. The change in fluorescence is proportional to caspase-3 activity.[9]

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect changes in the expression and activation of key proteins in the apoptotic pathway.

Materials:

-

Primary antibodies (e.g., anti-JNK, anti-phospho-JNK, anti-Bax, anti-cytochrome c, anti-caspase-9, anti-caspase-3)

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels

-

PVDF membrane

-

Lysis buffer with protease and phosphatase inhibitors

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Treat and harvest cells, then lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Electrophoresis: Separate the protein lysates by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

The following diagrams illustrate the signaling pathways and a typical experimental workflow.

References

- 1. A strong glutathione S-transferase inhibitor overcomes the P-glycoprotein-mediated resistance in tumor cells. 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) triggers a caspase-dependent apoptosis in MDR1-expressing leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. NBDHEX re‐sensitizes adriamycin‐resistant breast cancer by inhibiting glutathione S‐transferase pi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

NBDHEX as a Glutathione S-transferase P1-1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), a potent inhibitor of Glutathione S-transferase P1-1 (GSTP1-1). NBDHEX has garnered significant interest as a potential anticancer agent due to its unique mechanism of action that involves not only the direct inhibition of GSTP1-1's catalytic activity but also the disruption of its protein-protein interactions, leading to the activation of apoptotic signaling pathways. This document summarizes key quantitative data, details experimental protocols, and provides visual diagrams to facilitate a comprehensive understanding of NBDHEX's role in cancer therapy research.

Core Mechanism of Action

NBDHEX functions as a mechanism-based, or suicide, inhibitor of GSTP1-1.[1] The process begins with NBDHEX being recognized as a substrate by the enzyme. In the presence of glutathione (GSH), NBDHEX is conjugated to form an intermediate sigma-complex. This complex binds very tightly to the GSTP1-1 active site, leading to the inactivation of the enzyme.[1][2]

A critical aspect of NBDHEX's anticancer activity is its ability to disrupt the interaction between GSTP1-1 and key signaling proteins, particularly c-Jun N-terminal kinase (JNK) and TNF receptor-associated factor 2 (TRAF2).[2][3][4] In many cancer cells, GSTP1-1 is overexpressed and sequesters JNK, a key regulator of apoptosis, in an inactive complex.[1][5] By binding to GSTP1-1, NBDHEX induces a conformational change that leads to the dissociation of the GSTP1-1/JNK and GSTP1-1/TRAF2 complexes.[3][6][7] This releases JNK, allowing it to become phosphorylated and activate downstream pro-apoptotic signaling pathways.[3][5]

Quantitative Data

The inhibitory potency of NBDHEX against GSTP1-1 and its cytotoxic effects on various cancer cell lines have been quantified in several studies. The following tables summarize these findings.

Table 1: Inhibitory Activity of NBDHEX against GST Isoforms

| Isoform | IC50 | Apparent Binding Affinity (Kiapp) | Dissociation Constant (Kd) | Conditions | Reference |

| GSTP1-1 | 0.80 µM | 0.8 ± 0.1 µM | 10⁻⁹ M | pH 6.5, 25°C | [1][2][8] |

| GSTP1-1 | 1.9 ± 0.3 µM | In the presence of Triton X-100 | [2] | ||

| GSTP1-1/Ile104Val | 4-fold higher affinity than wild-type | [1] | |||

| GSTP1-1/Ile104Ala | 4-fold higher affinity than wild-type | [1] | |||

| GSTM2-2 | < 0.01 µM | [1][8] |

Table 2: Cytotoxic Activity of NBDHEX in Cancer Cell Lines

| Cell Line | Cancer Type | LC50 | IC50 | Treatment Duration | Reference |

| GLC4 | Small Cell Lung Cancer | 1.4 ± 0.2 µM | 48 hours | [9] | |

| K562 | Leukemia | 1.5 ± 0.1 µM | 48 hours | [9] | |

| HepG2 | Liver Cancer | 2.9 ± 0.3 µM | 48 hours | [9] | |

| H69 | Small Cell Lung Cancer | Cytotoxic | 48 hours | [10] | |

| H69AR | Multidrug-Resistant SCLC | Cytotoxic | 48 hours | [10] | |

| U-2OS | Osteosarcoma | 0.9 µM | 48 hours | [11] | |

| CEM-VBL10 | P-glycoprotein-overexpressing Leukemia | Lower than drug-sensitive counterparts | [6] | ||

| CEM-VBL100 | P-glycoprotein-overexpressing Leukemia | Lower than drug-sensitive counterparts | [6] | ||

| U-2 OS/DX580 | P-glycoprotein-overexpressing Osteosarcoma | Cytotoxic | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize NBDHEX as a GSTP1-1 inhibitor.

GSTP1-1 Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of GSTP1-1 by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with GSH.

Materials:

-

Recombinant human GSTP1-1

-

Glutathione (GSH)

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

Potassium phosphate buffer (0.1 M, pH 6.5)

-

EDTA (0.1 mM)

-

Triton X-100 (0.1% v/v, optional)

-

NBDHEX (dissolved in a suitable solvent, e.g., DMSO)

-

UV/VIS spectrophotometer

Procedure:

-

Prepare the assay mixture in a 1 mL cuvette containing 0.1 M potassium phosphate buffer (pH 6.5), 0.1 mM EDTA, and optionally 0.1% (v/v) Triton X-100.[2]

-

Add 1 mM GSH and 1 mM CDNB to the assay mixture.[2]

-

To determine the inhibitory efficacy, add varying concentrations of NBDHEX (e.g., 0.01–40 µM) to the assay mixture.[2]

-

Initiate the reaction by adding a final concentration of 20 nM GSTP1-1 subunits.[2]

-

Immediately monitor the rate of CDNB conjugation with GSH by measuring the increase in absorbance at 340 nm over time at 25°C. The molar extinction coefficient for the product is 9600 M⁻¹ cm⁻¹.[2]

-

Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the NBDHEX concentration and fitting the data to a suitable dose-response curve.

Protein-Ligand Binding Analysis (Fluorescence Spectroscopy)

This method is used to study the binding of NBDHEX to GSTP1-1 by observing changes in the intrinsic fluorescence of the protein.

Materials:

-

Recombinant human GSTP1-1

-

NBDHEX

-

Potassium phosphate buffer (0.1 M, pH 6.5)

-

GSH (1 mM)

-

Fluorometer

Procedure:

-

Prepare a solution of GSTP1-1 in 0.1 M potassium phosphate buffer (pH 6.5) in a fluorescence cuvette.

-

Record the intrinsic fluorescence emission spectrum of the protein (excitation typically around 280 nm or 295 nm).

-

Titrate the protein solution with increasing concentrations of NBDHEX.

-

After each addition of NBDHEX, allow the mixture to equilibrate and then record the fluorescence emission spectrum.

-

Observe the quenching of the intrinsic protein fluorescence as a function of NBDHEX concentration.[12]

-

The experiment can be repeated in the presence of 1 mM GSH to observe the effect of σ-complex formation on fluorescence quenching.[2][12]

-

The binding parameters (e.g., dissociation constant, Kd) can be determined by fitting the fluorescence quenching data to an appropriate binding equation.[1]

Synthesis of NBDHEX

NBDHEX and its analogs can be synthesized for research purposes. The following provides a general overview of the synthesis of a related compound, which illustrates the chemical principles involved.

Example Synthesis of an NBD Derivative (Compound 3):

-

A solution of 4-chloro-7-nitrobenzo[c][2][3][5]oxadiazole in THF is added to a solution of 6-mercaptohexanoic acid in 0.5 M NaHCO₃ at room temperature.[13]

-

The reaction mixture is stirred vigorously.[13]

-

The reaction is quenched with ethyl acetate, and the organic phase is discarded.[13]

-

The aqueous phase is acidified with 1 N HCl.[13]

-

The product is extracted with ethyl acetate, and the organic phase is dried and concentrated.[13]

-

The resulting residue is dissolved in a mixture of water and ethanol and placed in a freezer to promote crystallization of the desired product.[13]

Visualizations

The following diagrams illustrate the key pathways and workflows associated with NBDHEX's action as a GSTP1-1 inhibitor.

Caption: NBDHEX-mediated activation of the JNK signaling pathway.

Caption: Workflow for the GSTP1-1 spectrophotometric inhibition assay.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A new nitrobenzoxadiazole-based GSTP1-1 inhibitor with a previously unheard of mechanism of action and high stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: a promising new anticancer compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NBDHEX re‐sensitizes adriamycin‐resistant breast cancer by inhibiting glutathione S‐transferase pi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A strong glutathione S-transferase inhibitor overcomes the P-glycoprotein-mediated resistance in tumor cells. 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) triggers a caspase-dependent apoptosis in MDR1-expressing leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: a promising new anticancer compound | Bioscience Reports | Portland Press [portlandpress.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. c-Jun N-terminal kinase activation by nitrobenzoxadiazoles leads to late-stage autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Nitrobenzoxadiazole Derivative NBDHEX Behaves as Plasmodium falciparum Gametocyte Selective Inhibitor with Malaria Parasite Transmission Blocking Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Disruption of the GSTP1-JNK Complex by NBDHEX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione S-transferase P1 (GSTP1) is a key enzyme in cellular detoxification pathways and a critical negative regulator of the c-Jun N-terminal kinase (JNK) signaling cascade. In numerous cancer types, the overexpression of GSTP1 contributes to multidrug resistance and apoptosis evasion by sequestering and inactivating JNK. The compound 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) has emerged as a potent inhibitor of GSTP1, capable of disrupting the GSTP1-JNK complex and reactivating the JNK-mediated apoptotic pathway in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of NBDHEX, detailed experimental protocols to study its effects, and a summary of key quantitative data.

Introduction

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling network that regulates cellular responses to a variety of stress stimuli, leading to apoptosis, inflammation, and cell differentiation.[1] The activity of JNK is tightly controlled, in part, through direct protein-protein interactions. Glutathione S-transferase P1 (GSTP1), an enzyme primarily known for its role in detoxifying xenobiotics, also functions as a non-enzymatic inhibitor of JNK.[2][3] In non-stressed cells, GSTP1 binds to JNK, forming an inactive complex and thereby suppressing the downstream apoptotic signaling cascade.[4]

Many cancer cells exploit this interaction by overexpressing GSTP1, which contributes to therapeutic resistance.[1][5] NBDHEX, a derivative of 7-nitro-2,1,3-benzoxadiazole (NBD), has been identified as a potent, mechanism-based inhibitor of GSTP1.[6][7] It acts by forming a stable intermediate σ-complex with glutathione (GSH) and GSTP1, leading to the dissociation of the GSTP1-JNK complex and subsequent activation of JNK-mediated apoptosis.[6][8] This guide delves into the molecular mechanisms of NBDHEX and provides practical information for researchers in the field of cancer biology and drug development.

Mechanism of Action of NBDHEX

NBDHEX exerts its anticancer effects through a dual mechanism: inhibition of GSTP1's catalytic activity and disruption of its protein-protein interactions. The primary event is the interaction of NBDHEX with GSTP1 in the presence of the co-substrate glutathione (GSH).

-

Formation of a Ternary Complex: NBDHEX is recognized as a substrate by GSTP1 and, in the presence of GSH, forms a tight-binding intermediate σ-complex.[6][7] This complex is very stable, effectively sequestering GSTP1.[7]

-

Dissociation of the GSTP1-JNK Complex: The formation of the NBDHEX-GSH-GSTP1 ternary complex induces a conformational change in GSTP1, leading to the release of JNK.[6][9]

-

Activation of the JNK Signaling Pathway: Once liberated from GSTP1, JNK becomes activated through phosphorylation.[9] Activated JNK then phosphorylates its downstream targets, including the transcription factor c-Jun.[9]

-

Induction of Apoptosis: The activation of the JNK/c-Jun signaling cascade ultimately leads to the induction of apoptosis in cancer cells.[6][9]

Quantitative Data

The following tables summarize the inhibitory potency of NBDHEX against GSTP1-1 and its cytotoxic effects on various cancer cell lines.

| Parameter | Value | Enzyme/Variant | Reference |

| IC₅₀ | 0.80 µmol/L | Human GSTP1-1 | [10] |

| IC₅₀ | < 0.01 µmol/L | Human GSTM2-2 | [10] |

| IC₅₀ | ~100-fold higher than for human GSTP1-1 | Plasmodium falciparum GST (PfGST) | [11] |

| Kᵢapp | 1.9 ± 0.3 μM | Human GSTP1-1 (in buffer with Triton X-100) | [7] |

| Kᵢapp | 0.8 ± 0.1 μM | Human GSTP1-1 (in buffer without Triton X-100) | [7] |

| K𝘥 | 10⁻⁹ M | for the intermediate σ-complex with GSTP1-1 and GSH | [7] |

Table 1: In Vitro Inhibition of GST Isoforms by NBDHEX.

| Cell Line | Cancer Type | LC₅₀/IC₅₀ | Reference |

| H69 | Small Cell Lung Cancer | LC₅₀ of 2.3 μM | [12] |

| H69AR (Adriamycin-resistant) | Small Cell Lung Cancer | LC₅₀ of 4.5 μM | [12] |

| CEM-VBL10 | P-glycoprotein-overexpressing Leukemia | Lower LC₅₀ than sensitive counterpart | [4] |

| CEM-VBL100 | P-glycoprotein-overexpressing Leukemia | Lower LC₅₀ than sensitive counterpart | [4] |

| U-2 OS/DX580 | P-glycoprotein-overexpressing Osteosarcoma | Cytotoxic | [4] |

| MCF-7 | Breast Cancer | IC₅₀ of 3.35 ± 0.18 μM (for Adriamycin) | [13] |

| MCF-7/ADR (Adriamycin-resistant) | Breast Cancer | IC₅₀ of 150.57 ± 3.07 μM (for Adriamycin) | [13] |

Table 2: Cytotoxicity of NBDHEX in Cancer Cell Lines.

Experimental Protocols

GSTP1-1 Activity Assay

This assay measures the catalytic activity of GSTP1-1 by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with GSH.

Materials:

-

Recombinant human GSTP1-1

-

NBDHEX

-

1-chloro-2,4-dinitrobenzene (CDNB) solution (in ethanol)

-

Reduced glutathione (GSH) solution

-

0.1 M potassium phosphate buffer, pH 6.5

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing 1 mM GSH and 1 mM CDNB in 0.1 M potassium phosphate buffer (pH 6.5).[11]

-

To determine the inhibitory effect of NBDHEX, add varying concentrations of the inhibitor to the reaction mixture and pre-incubate with GSTP1-1 for a defined period.

-

Initiate the reaction by adding a known amount of GSTP1-1 enzyme to the mixture.[11]

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.[11]

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine the IC₅₀ value of NBDHEX by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

JNK Activity Assay

This protocol describes a non-radioactive method for measuring JNK activity based on the phosphorylation of a c-Jun substrate.

Materials:

-

Cell lysates treated with or without NBDHEX

-

Anti-JNK antibody

-

Protein A/G agarose beads

-

Recombinant c-Jun protein (as substrate)

-

Kinase assay buffer

-

ATP solution

-

Anti-phospho-c-Jun antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lyse cells treated with NBDHEX or vehicle control in an appropriate lysis buffer.

-

Immunoprecipitate JNK from the cell lysates using an anti-JNK antibody coupled to protein A/G agarose beads.[14]

-

Wash the immunoprecipitated JNK beads to remove non-specific binding proteins.

-

Resuspend the beads in kinase assay buffer containing recombinant c-Jun protein and ATP.[14]

-

Incubate the reaction mixture at 30°C to allow for the phosphorylation of c-Jun by the active JNK.

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Detect the level of phosphorylated c-Jun by Western blotting using an anti-phospho-c-Jun antibody.[14]

Co-immunoprecipitation of GSTP1 and JNK

This protocol is designed to demonstrate the disruption of the GSTP1-JNK complex by NBDHEX.

Materials:

-

Cell lysates from cells treated with NBDHEX or vehicle control

-

Anti-GSTP1 or anti-JNK antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Lysis buffer (non-denaturing)

-

Wash buffer

-

Anti-JNK and anti-GSTP1 antibodies for Western blotting

Procedure:

-

Treat cells with the desired concentration of NBDHEX for the appropriate time.

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clear the lysates with protein A/G agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysates with an anti-GSTP1 or anti-JNK antibody overnight at 4°C.

-

Add protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove unbound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against both GSTP1 and JNK to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated JNK with GSTP1 (or vice versa) in NBDHEX-treated samples compared to control samples indicates disruption of the complex.

Visualizations

GSTP1-JNK Signaling Pathway

Caption: The GSTP1-JNK signaling pathway and its negative regulation by GSTP1.

Mechanism of NBDHEX Action

Caption: NBDHEX disrupts the GSTP1-JNK complex, leading to JNK activation and apoptosis.

Experimental Workflow for Co-immunoprecipitation

Caption: A generalized workflow for co-immunoprecipitation to study GSTP1-JNK interaction.

Conclusion

NBDHEX represents a promising therapeutic agent for cancers that overexpress GSTP1. Its ability to disrupt the GSTP1-JNK complex and reactivate the JNK-mediated apoptotic pathway provides a clear mechanism for overcoming a common mode of drug resistance. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further characterize and develop NBDHEX and similar compounds as effective anticancer therapies. The continued investigation into the intricate roles of GSTP1 in cell signaling will undoubtedly unveil new opportunities for targeted cancer treatment.

References

- 1. JNK Kinase Assay [whitelabs.org]

- 2. portlandpress.com [portlandpress.com]

- 3. researchgate.net [researchgate.net]

- 4. A strong glutathione S-transferase inhibitor overcomes the P-glycoprotein-mediated resistance in tumor cells. 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) triggers a caspase-dependent apoptosis in MDR1-expressing leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abcam.cn [abcam.cn]

- 6. A new nitrobenzoxadiazole-based GSTP1-1 inhibitor with a previously unheard of mechanism of action and high stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. The Nitrobenzoxadiazole Derivative NBDHEX Behaves as Plasmodium falciparum Gametocyte Selective Inhibitor with Malaria Parasite Transmission Blocking Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. c-Jun N-terminal kinase activation by nitrobenzoxadiazoles leads to late-stage autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Cellular Uptake and Distribution of NBDHEX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) is a novel nitrobenzoxadiazole derivative that has garnered significant interest as a potent, mechanism-based inhibitor of glutathione S-transferases (GSTs), particularly GSTP1-1.[1][2][3] Its activity has been demonstrated in various cancer cell lines, where it exhibits cytotoxicity and the ability to overcome multidrug resistance.[4][5][6] A critical aspect of understanding its mechanism of action and optimizing its therapeutic potential lies in elucidating its cellular uptake, distribution, and the downstream pathways it modulates. This technical guide provides a comprehensive overview of the current knowledge on NBDHEX cellular pharmacokinetics and pharmacodynamics, presenting quantitative data, detailed experimental protocols, and visual representations of the involved processes.

While NBDHEX contains a fluorescent NBD (7-nitro-2,1,3-benzoxadiazol-4-yl) group, its primary role in research has been as a GST inhibitor rather than a fluorescent probe for tracking lipid dynamics, a common application for other NBD-labeled molecules like NBD-cholesterol.[1][7] This guide will focus on the documented cellular behavior of NBDHEX as a drug candidate.

Quantitative Data on NBDHEX Cellular Uptake and Efflux

The kinetics of NBDHEX uptake have been characterized in human leukemia cell lines, demonstrating rapid membrane permeability. The data reveals that NBDHEX is not a substrate for the P-glycoprotein (P-gp) export pump, a key factor in its ability to overcome multidrug resistance.[4][6]

| Cell Line | Drug Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (arbitrary units) | Half-time of Uptake (min) | Reference |

| CCRF-CEM (sensitive) | 2 | 1 | ~15 | 2.9 | [4][8] |

| 5 | ~40 | ||||

| 15 | ~60 | ||||

| 30 | ~65 | ||||

| 60 | ~65 | ||||

| CCRF-CEM (sensitive) | 10 | 1 | ~75 | 2.9 | [4][8] |

| 5 | ~200 | ||||

| 15 | ~280 | ||||

| 30 | ~300 | ||||

| 60 | ~300 | ||||

| CEM-VBL100 (MDR) | 2 | 1 | ~10 | 3.5 | [4][8] |

| 5 | ~30 | ||||

| 15 | ~45 | ||||

| 30 | ~50 | ||||

| 60 | ~50 | ||||

| CEM-VBL100 (MDR) | 10 | 1 | ~50 | 3.5 | [4][8] |

| 5 | ~150 | ||||

| 15 | ~220 | ||||

| 30 | ~250 | ||||

| 60 | ~250 |

Table 1: Kinetics of NBDHEX Uptake in Leukemia Cell Lines. The data, derived from flow cytometry, shows that NBDHEX uptake reaches equilibrium within 15-30 minutes in both drug-sensitive (CCRF-CEM) and multidrug-resistant (CEM-VBL100) cells.[4][8]

| Cell Line | Initial Drug Concentration (µM) | Time in Drug-Free Medium (min) | Remaining Mean Fluorescence Intensity (arbitrary units) | Half-time of Efflux (min) | Reference |

| CCRF-CEM (sensitive) | 2 | 30 | ~55 | ~50-60 | [4][8] |

| 60 | ~45 | ||||

| 180 | ~25 | ||||

| 360 | ~10 | ||||

| 540 | ~5 | ||||

| CCRF-CEM (sensitive) | 10 | 30 | ~250 | ~50-60 | [4][8] |

| 60 | ~200 | ||||

| 180 | ~100 | ||||

| 360 | ~40 | ||||

| 540 | ~20 | ||||

| CEM-VBL100 (MDR) | 2 | 30 | ~40 | ~50-60 | [4][8] |

| 60 | ~35 | ||||

| 180 | ~20 | ||||

| 360 | ~10 | ||||

| 540 | ~5 | ||||

| CEM-VBL100 (MDR) | 10 | 30 | ~200 | ~50-60 | [4][8] |

| 60 | ~160 | ||||

| 180 | ~80 | ||||

| 360 | ~30 | ||||

| 540 | ~15 |

Table 2: Kinetics of NBDHEX Efflux in Leukemia Cell Lines. Drug efflux is slow and follows first-order kinetics, with no significant difference between the sensitive and resistant cell lines, further supporting that NBDHEX is not a P-gp substrate.[4][8]

Experimental Protocols

Protocol 1: NBDHEX Uptake Kinetics Assay

This protocol details the methodology for measuring the rate of NBDHEX uptake into cultured cells using flow cytometry.

Materials:

-

Cultured cells (e.g., CCRF-CEM, CEM-VBL100)

-

Complete cell culture medium

-

NBDHEX stock solution (in DMSO)

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells at an appropriate density in culture plates and grow to the desired confluence.

-

Prepare working solutions of NBDHEX in complete culture medium at the desired final concentrations (e.g., 2 µM and 10 µM).

-

Aspirate the old medium from the cells and add the NBDHEX-containing medium.

-

Incubate the cells at 37°C for various time points (e.g., 1, 5, 15, 30, and 60 minutes).

-

At each time point, terminate the uptake by aspirating the medium and washing the cells twice with ice-cold PBS.

-

Harvest the cells (e.g., by trypsinization for adherent cells or by gentle scraping/pipetting for suspension cells).

-

Resuspend the cells in ice-cold PBS for flow cytometric analysis.

-

Analyze the cell suspension on a flow cytometer, measuring the mean fluorescence intensity of the cell population. Use untreated cells as a negative control to subtract background fluorescence.

-

Plot the mean fluorescence intensity against time to visualize the uptake kinetics. The data can be fitted to a first-order equation to determine the half-time of uptake.[4]

Protocol 2: NBDHEX Efflux Kinetics Assay

This protocol describes how to measure the rate of NBDHEX release from cells.

Materials:

-

Cultured cells pre-loaded with NBDHEX (as per Protocol 1)

-

Drug-free complete cell culture medium

-

Ice-cold PBS

-

Flow cytometer

Procedure:

-

Load the cells with NBDHEX by incubating them with the compound (e.g., 2 µM or 10 µM) for 1 hour at 37°C to ensure saturation.[4]

-

After the loading period, aspirate the NBDHEX-containing medium and wash the cells twice with ice-cold PBS to remove any extracellular compound.

-

Add fresh, drug-free complete culture medium to the cells.

-

Incubate the cells at 37°C.

-

At various time points (e.g., 30, 60, 180, 360, and 540 minutes), harvest the cells as described in Protocol 1.

-

Wash the harvested cells with ice-cold PBS and resuspend for flow cytometry.

-

Measure the mean fluorescence intensity of the cell population at each time point.

-

Plot the remaining mean fluorescence intensity against time to determine the efflux kinetics.

Cellular Distribution and Signaling Pathways

Upon entering the cell, NBDHEX primarily exerts its effect by inhibiting GSTP1-1. This interaction disrupts a key cellular defense mechanism and triggers a cascade of events leading to apoptosis, particularly in cancer cells.

NBDHEX-Induced Apoptotic Pathway

The primary mechanism of NBDHEX-induced cell death is through a caspase-dependent apoptotic pathway. A key initiating event is the inhibition of GSTP1-1, which leads to the dissociation of the GSTP1-1/c-Jun N-terminal kinase (JNK) complex. The subsequent activation of JNK initiates a signaling cascade that results in apoptosis.

Caption: NBDHEX-induced apoptotic signaling pathway.

Experimental Workflow for Assessing NBDHEX-Induced Apoptosis

The following workflow outlines the key steps to investigate the apoptotic effects of NBDHEX in a cellular context.

Caption: Experimental workflow for studying NBDHEX's effects.

Subcellular Distribution

While detailed imaging studies on the subcellular localization of NBDHEX are not extensively published, its primary intracellular target is understood to be GSTP1-1. In many cell types, GSTP1-1 is predominantly cytosolic. However, its localization can change under different cellular conditions, and it has been observed in the nucleus of some cancer cells.[5] The interaction of NBDHEX with GSTP1-1 would therefore be expected to occur primarily in the cytoplasm.

In contrast to NBDHEX, fluorescent cholesterol analogs like NBD-cholesterol have been shown to distribute rapidly into various cell organelles, with the notable exception of the nucleus.[1][9] These analogs are valuable tools for studying lipid trafficking and are often found in the endoplasmic reticulum, Golgi apparatus, and lipid droplets.[10] The bulky NBD group on some cholesterol analogs can, however, lead to mistargeting, for instance, to the mitochondria.[11] It is important for researchers to recognize that while NBDHEX possesses a fluorescent moiety, its cellular behavior is dictated by its overall chemical structure, which is distinct from that of sterols, and its primary function is that of an enzyme inhibitor.

Conclusion

NBDHEX demonstrates rapid cellular uptake and slow efflux, characteristics that contribute to its efficacy as a cytotoxic agent in cancer cells. Its ability to bypass P-glycoprotein-mediated resistance is a significant advantage. The primary intracellular mechanism of action involves the inhibition of GSTP1-1, leading to JNK activation and subsequent caspase-dependent apoptosis. Future research employing high-resolution live-cell imaging could provide a more detailed spatiotemporal understanding of NBDHEX distribution and its interactions with subcellular compartments, further refining its profile as a promising therapeutic candidate.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. The Nitrobenzoxadiazole Derivative NBDHEX Behaves as Plasmodium falciparum Gametocyte Selective Inhibitor with Malaria Parasite Transmission Blocking Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. NBDHEX re‐sensitizes adriamycin‐resistant breast cancer by inhibiting glutathione S‐transferase pi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A strong glutathione S-transferase inhibitor overcomes the P-glycoprotein-mediated resistance in tumor cells. 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) triggers a caspase-dependent apoptosis in MDR1-expressing leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cholesterol distribution in living cells: fluorescence imaging using dehydroergosterol as a fluorescent cholesterol analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CHARACTERISATION OF FLUORESCENT NBD-CHOLESTEROL EFFLUX IN THP-1 DERIVED | Heart [heart.bmj.com]

- 10. High Density Lipoprotein-mediated Cholesterol Uptake and Targeting to Lipid Droplets in Intact L-cell Fibroblasts A SINGLE- AND MULTIPHOTON FLUORESCENCE APPROACH* [escholarship.org]

- 11. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

NBDHEX: A Technical Guide to its Function as a Late-Phase Autophagy Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) is a potent, cell-permeable small molecule initially identified as a strong inhibitor of Glutathione S-Transferase P1-1 (GSTP1-1).[1][2] Beyond its established role in disrupting GSTP1-1's catalytic and protein-protein interaction functions, which contributes to its pro-apoptotic and anticancer activities, recent evidence has illuminated a secondary, critical mechanism of action: the inhibition of late-phase autophagy.[3][4] This technical guide provides an in-depth overview of NBDHEX's mechanism as an autophagy inhibitor, presenting key quantitative data, detailed experimental protocols for its characterization, and visual diagrams of the associated signaling pathways and experimental workflows.

Introduction to NBDHEX

NBDHEX is a derivative of nitrobenzoxadiazole (NBD) developed as a selective inhibitor of GST isoenzymes, particularly the Pi class (GSTP1-1) which is frequently overexpressed in cancer cells and contributes to drug resistance.[2][5] Its primary anticancer effects were initially attributed to two main actions: inhibiting the detoxification activity of GSTs and disrupting the sequestration of c-Jun N-terminal kinase (JNK) by GSTP1-1, thereby activating JNK-mediated apoptotic pathways.[4][6] More recent studies have revealed that this JNK activation also leads to the impairment of autophagic flux, positioning NBDHEX as a late-phase autophagy inhibitor.[3][4] This dual functionality makes NBDHEX a compound of significant interest for cancer therapy, potentially weakening a tumor cell's ability to survive stress conditions via autophagy while simultaneously promoting apoptosis.[4]

Mechanism of Action: Late-Phase Autophagy Inhibition

Autophagy is a cellular degradation and recycling process crucial for homeostasis. It involves the formation of double-membraned vesicles called autophagosomes, which engulf cellular cargo and fuse with lysosomes to form autolysosomes, where the contents are degraded. Autophagic flux refers to the rate of this entire process. Late-phase autophagy inhibitors act by disrupting the final stages, typically the fusion of autophagosomes with lysosomes or the degradation of cargo within the autolysosome.[7][8]

NBDHEX impairs autophagy at this late stage. The key indicator for this mechanism is the simultaneous accumulation of both the autophagosome marker LC3-II and the selective autophagy substrate p62/SQSTM1.[4] An increase in LC3-II alone could signify either autophagy induction or a block in degradation. However, the concurrent buildup of p62, a protein that is itself degraded by autophagy, strongly indicates an impairment of autophagosome clearance.[4]

The inhibitory effect of NBDHEX on autophagy is dependent on JNK activity. The proposed signaling pathway is as follows:

-

GSTP1-1 Inhibition : NBDHEX binds to and inhibits GSTP1-1.[1]

-

JNK Activation : This disrupts the inhibitory GSTP1-1/JNK complex, leading to the phosphorylation and activation of JNK.[4][5]

-

Impairment of Autophagosome Clearance : Activated JNK, through mechanisms that are still under full investigation, leads to a reduction in autophagic flux, preventing the degradation of autophagosomes.[4]

This JNK-dependent inhibition of late-stage autophagy has been observed in multiple cancer cell lines, including osteosarcoma and breast cancer.[4][9]

Quantitative Data

The following tables summarize key quantitative data regarding the biological activity of NBDHEX from various studies.

Table 1: Cytotoxic Activity of NBDHEX in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / LC50 | Exposure Time | Reference |

| H69 | Small Cell Lung Cancer | 2.3 µM (LC50) | 48 hours | [1] |

| H69AR (Adriamycin-Resistant) | Small Cell Lung Cancer | 4.5 µM (LC50) | 48 hours | [1] |

| MCF-7 | Breast Cancer | >10 µM (IC50) | 48 hours | [3] |

| MCF-7/ADR (Adriamycin-Resistant) | Breast Cancer | ~10 µM (IC50) | 48 hours | [3] |

| GLC4 | Leukemia | 1.4 µM (LC50) | 48 hours | [10] |

| K562 | Leukemia | 1.5 µM (LC50) | 48 hours | [10] |

| HepG2 | Hepatocellular Carcinoma | 2.9 µM (LC50) | 48 hours | [10] |

IC50 (Half-maximal inhibitory concentration) and LC50 (Lethal concentration, 50%) are measures of drug potency.[11]

Table 2: Experimental Concentrations and Effects of NBDHEX

| Concentration | Cell Line(s) | Effect | Reference |

| 0.5 - 1.0 µM | MCF-7/ADR | Inhibited 50% of GSTpi enzymatic activity with no significant effect on cell viability. | [3] |

| 3 µM | H69AR | Increased phosphorylation of JNK/c-Jun in a time-dependent manner (1-12 hours). | [1] |

| 5 µM | U-2OS, MM-B1, MCF-7, COLO 205, HT-29 | Increased levels of LC3-II and p62 after 48 hours, indicating autophagosome clearance impairment. | [4][9] |

| 0.5 - 5 µM | U-2OS | Dose-dependent reduction of basal autophagic flux after 24 hours. | [12] |

| 0.05 - 20 µM | H69, H69AR | Cytotoxic effects observed after 48 hours. | [1] |

Key Experimental Protocols

Characterizing NBDHEX as a late-phase autophagy inhibitor requires specific assays to measure autophagic flux and visualize autophagosome accumulation.

Autophagic Flux Measurement by LC3 Turnover Assay

This assay is the gold standard for measuring autophagic flux.[13][14] It quantifies the amount of LC3-II that is degraded through the autophagy pathway over a period of time by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 (BAF) or Chloroquine (CQ)).

Principle: A lysosomal inhibitor will block the degradation of LC3-II within the autolysosome. In cells treated with an autophagy inhibitor like NBDHEX, there will be a smaller difference in LC3-II accumulation between the +/- lysosomal inhibitor conditions compared to control cells, indicating a reduced flux.

Protocol:

-

Cell Seeding: Plate cells (e.g., U-2OS, MCF-7) in 6-well plates and allow them to adhere overnight.

-

Treatment with NBDHEX: Treat cells with the desired concentrations of NBDHEX (e.g., 0.5, 1, 2.5, 5 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Lysosomal Inhibition: For the final 2-4 hours of the NBDHEX treatment, add a lysosomal inhibitor to a parallel set of wells. A common choice is Bafilomycin A1 (100 nM).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify the band intensities for LC3-II and the loading control using densitometry software. Calculate the autophagic flux as the difference in the LC3-II/loading control ratio between samples treated with and without the lysosomal inhibitor (e.g., [LC3-II (+BAF)] - [LC3-II (-BAF)]). A decrease in this value in NBDHEX-treated cells compared to control indicates inhibition of autophagic flux.[12]

p62/SQSTM1 Degradation Assay

This assay is often run concurrently with the LC3 turnover assay using the same lysates.

Protocol:

-

Follow steps 1-5 from the LC3 Turnover Assay protocol.

-

During Western Blotting (Step 6), also probe the membrane with a primary antibody against p62/SQSTM1.

-

Analysis: Quantify the band intensities for p62 and the loading control. An accumulation of p62 in NBDHEX-treated cells is indicative of autophagic flux inhibition.[4]

GFP-LC3 Puncta Formation Assay

This fluorescence microscopy-based assay visualizes the accumulation of autophagosomes.

Protocol:

-

Cell Transfection/Transduction: Seed cells on glass coverslips in a 24-well plate. Transfect or transduce them with a plasmid or virus expressing GFP-LC3. Stable cell lines are preferred for consistency.

-

Treatment: Once cells are expressing GFP-LC3, treat them with NBDHEX (e.g., 5 µM) or a known autophagy inhibitor like Chloroquine (10 µM) for the desired time (e.g., 48 hours).[9]

-

Fixation and Staining:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes.

-

Wash again with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

-

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Quantify the number of GFP-LC3 dots (puncta) per cell. A significant increase in the number of puncta in NBDHEX-treated cells compared to the control indicates an accumulation of autophagosomes, consistent with late-phase inhibition.[9]

Summary and Future Directions

NBDHEX is a multi-functional anticancer agent that induces apoptosis and, as detailed in this guide, inhibits late-phase autophagy.[1][4] This inhibition is mediated by the activation of the JNK signaling pathway, leading to an impairment of autophagosome clearance. The hallmark of this activity is the concomitant accumulation of LC3-II and p62.

The ability of NBDHEX to block a key pro-survival pathway (autophagy) while simultaneously activating a cell death pathway (apoptosis) makes it a highly promising candidate for cancer therapy. This is particularly relevant for overcoming drug resistance, as many conventional chemotherapies induce a protective autophagic response in cancer cells.[15][16] Combining NBDHEX with such therapies could therefore produce synergistic effects.[3][17]

Future research should focus on further elucidating the precise molecular link between activated JNK and the autophagosome-lysosome fusion machinery. Additionally, exploring the efficacy of NBDHEX in combination with other anticancer agents in preclinical and clinical settings will be crucial to fully harnessing its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: a promising new anticancer compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NBDHEX re‐sensitizes adriamycin‐resistant breast cancer by inhibiting glutathione S‐transferase pi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A strong glutathione S-transferase inhibitor overcomes the P-glycoprotein-mediated resistance in tumor cells. 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) triggers a caspase-dependent apoptosis in MDR1-expressing leukemia cells [pubmed.ncbi.nlm.nih.gov]

- 7. A reversible autophagy inhibitor blocks autophagosome–lysosome fusion by preventing Stx17 loading onto autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of autophagosome-lysosome fusion by ginsenoside Ro via the ESR2-NCF1-ROS pathway sensitizes esophageal cancer cells to 5-fluorouracil-induced cell death via the CHEK1-mediated DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Measurement of autophagic flux in humans: an optimized method for blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bitesizebio.com [bitesizebio.com]

- 15. Blockage of Autophagy for Cancer Therapy: A Comprehensive Review [mdpi.com]

- 16. Frontiers | Targeting Cytoprotective Autophagy to Enhance Anticancer Therapies [frontiersin.org]

- 17. The glutathione transferase inhibitor 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) increases temozolomide efficacy against malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

NBDHEX in Preclinical Xenograft Models: Application Notes and Protocols for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) is a potent, selective inhibitor of Glutathione S-transferase P1-1 (GSTP1-1), an enzyme frequently overexpressed in cancer cells and associated with chemotherapy resistance. NBDHEX induces apoptosis by disrupting the protein-protein interaction between GSTP1-1 and key signaling molecules such as c-Jun N-terminal kinase (JNK), thereby activating the MAPK signaling pathway. This document provides detailed application notes and standardized protocols for conducting in vivo studies using NBDHEX in mouse xenograft models, based on peer-reviewed research. It includes summaries of quantitative data from studies on non-small cell lung cancer and breast cancer, detailed experimental methodologies, and visual diagrams of the mechanism of action and experimental workflows.

Mechanism of Action of NBDHEX

NBDHEX's primary mechanism of action is the inhibition of GSTP1-1. In many cancer cells, GSTP1-1 sequesters JNK, a critical protein in the apoptotic signaling cascade, thereby inhibiting stress-induced cell death. NBDHEX binds to GSTP1-1, causing the dissociation of the GSTP1-1/JNK complex.[1] This release of JNK leads to its phosphorylation and activation, initiating a downstream signaling cascade that promotes apoptosis.[1][2] This mechanism makes NBDHEX a promising agent for overcoming drug resistance in various cancer types.[3][4]

Caption: NBDHEX inhibits GSTP1-1, disrupting the inactive GSTP1-1/JNK complex and freeing JNK to promote apoptosis.

Application Notes: NBDHEX in Xenograft Models

NBDHEX has demonstrated significant anti-tumor efficacy in various mouse xenograft models, particularly in cancers that have developed resistance to standard chemotherapeutic agents.

Gefitinib-Resistant Non-Small Cell Lung Cancer (NSCLC)

In a study using a xenograft model of gefitinib-resistant NSCLC (HCC827/GR cells), NBDHEX monotherapy showed marked inhibition of tumor growth.[1] Daily treatment for 16 days with NBDHEX resulted in a statistically significant reduction in tumor volume. The treatment was well-tolerated, with no significant impact on the body weight of the mice.

Adriamycin-Resistant Breast Cancer

NBDHEX has also been evaluated for its ability to re-sensitize adriamycin-resistant breast cancer cells (MCF-7/ADR) to chemotherapy.[1] In this model, NBDHEX as a single agent did not significantly inhibit tumor growth. However, when combined with adriamycin, it led to a significant reduction in tumor volume compared to either agent alone.[1] This synergistic effect highlights the potential of NBDHEX in combination therapy regimens. The combination treatment was well-tolerated by the animals.[1]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key in vivo studies of NBDHEX.

Table 1: Efficacy of NBDHEX in a Gefitinib-Resistant NSCLC Xenograft Model

| Cell Line | Animal Model | Treatment | Dosage | Duration | Tumor Growth Inhibition (%) | Reference |

| HCC827/GR | BALB/c Nude Mice | NBDHEX | 1.0 mg/kg/day | 16 days | ~50% | [1] |

Table 2: Efficacy of NBDHEX in Combination with Adriamycin in a Resistant Breast Cancer Xenograft Model

| Cell Line | Animal Model | Treatment Group | Dosage | Approximate Final Tumor Volume (mm³) | Reference |

| MCF-7/ADR | Nude Mice | Control (Vehicle) | - | 1200 | [1] |

| NBDHEX | 0.5 mg/kg/day | 1100 | [1] | ||

| Adriamycin (ADR) | 5 mg/kg/day (intraperitoneal) | 800 | [1] | ||

| NBDHEX + ADR | 0.5 mg/kg/day + 5 mg/kg/day | 300 | [1] |

Note: Final tumor volumes are estimated from graphical data presented in the cited literature.

Experimental Protocols

This section provides a generalized, step-by-step protocol for conducting a mouse xenograft study with NBDHEX, based on the methodologies reported in the referenced studies.

Caption: General workflow for an in vivo mouse xenograft study using NBDHEX.

Materials and Reagents

-

Cell Lines: Cancer cell line of interest (e.g., HCC827/GR, MCF-7/ADR).

-

Animals: Immunocompromised mice (e.g., BALB/c nude, 4-6 weeks old).

-

NBDHEX: Synthesized or commercially procured.

-

Vehicle Solution: Dependent on NBDHEX solubility (e.g., PBS with 0.5% DMSO and 1% Tween-80).

-

Other Reagents: Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Matrigel (optional).

-

Equipment: Calipers, analytical balance, sterile syringes and needles, cell counter, laminar flow hood, centrifuge.

Detailed Protocol

-

Cell Culture:

-

Culture cancer cells in the recommended medium supplemented with FBS and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells upon reaching 80-90% confluency. For drug-resistant lines, maintain low-level drug selection in the culture medium as required.

-

-

Animal Handling and Acclimatization:

-

House mice in a specific pathogen-free (SPF) facility.

-

Allow for an acclimatization period of at least one week before the start of the experiment.

-

-

Xenograft Implantation:

-

Harvest cells during their exponential growth phase.

-

Wash cells with sterile PBS and resuspend in cold PBS at a concentration of 5-6 x 10⁷ cells/mL.

-

Optional: Mix the cell suspension 1:1 with Matrigel to improve tumor take rate.

-

Inject 100-200 µL of the cell suspension (totaling 5-6 x 10⁶ cells) subcutaneously into the flank of each mouse.

-

-

Tumor Monitoring and Group Assignment:

-

Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (W² x L) / 2.

-